2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid
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Overview
Description
2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a seven-membered azepane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid
- 2-(2-Oxoazepan-1-yl)pyridine-5-carboxylic acid
- 2-(2-Oxoazepan-1-yl)pyridine-6-carboxylic acid
Uniqueness
2-(2-Oxoazepan-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-(2-oxoazepan-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-4-2-1-3-7-14(11)10-8-9(12(16)17)5-6-13-10/h5-6,8H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDDOJMCVNWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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